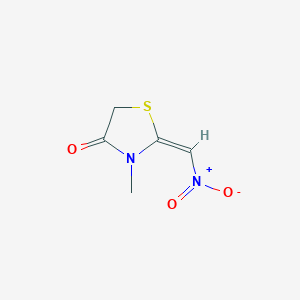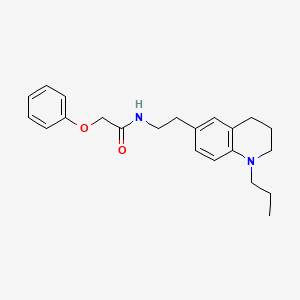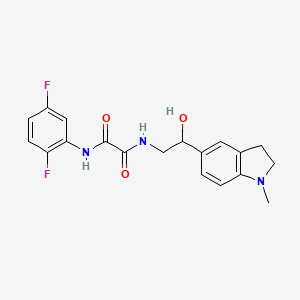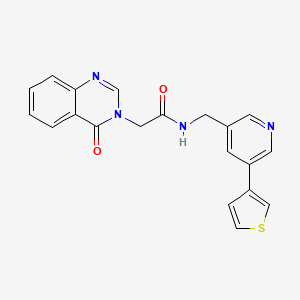
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Mecanismo De Acción
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to decreased viability and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to selectively inhibit BTK activity and downstream signaling pathways in B-cells, without affecting other kinases or immune cells. This selectivity may reduce the risk of off-target effects and toxicity. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. Another advantage is its potential to enhance the activity of other anti-cancer agents, such as venetoclax. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its potential to develop resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and scheduling of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other agents is still being evaluated.
Direcciones Futuras
For research on 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include evaluating its efficacy and safety in clinical trials for B-cell malignancies, as well as exploring its potential in other cancer types. Additionally, the development of biomarkers to predict response to 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of next-generation BTK inhibitors with improved selectivity and efficacy may overcome the limitations of current agents, such as resistance.
Métodos De Síntesis
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves several steps, including the reaction of 4-amino-3-nitrobenzoic acid with ethyl acetoacetate to form 4-oxoquinazoline-3-carboxylic acid ethyl ester, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine in the presence of triethylamine to form the desired product, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in reduced proliferation and survival of B-cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSWVLCSGMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


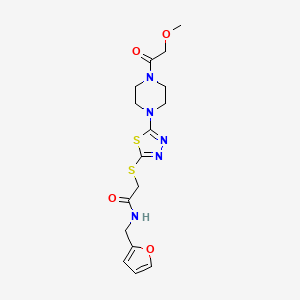
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)
![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2788772.png)
![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
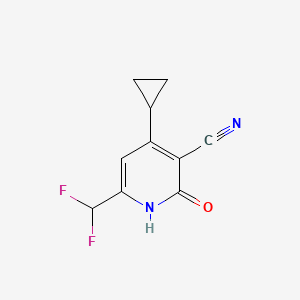

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)
